(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide
CAS No.: 630058-15-0
Cat. No.: VC5829202
Molecular Formula: C24H16ClNO3
Molecular Weight: 401.85
* For research use only. Not for human or veterinary use.
![(2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide - 630058-15-0](/images/structure/VC5829202.png)
Specification
CAS No. | 630058-15-0 |
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Molecular Formula | C24H16ClNO3 |
Molecular Weight | 401.85 |
IUPAC Name | (E)-N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C24H16ClNO3/c25-18-13-11-17(12-14-18)23(28)24-22(19-8-4-5-9-20(19)29-24)26-21(27)15-10-16-6-2-1-3-7-16/h1-15H,(H,26,27)/b15-10+ |
Standard InChI Key | RXWYGYNHTDEQPR-XNTDXEJSSA-N |
SMILES | C1=CC=C(C=C1)C=CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a maleimide core (prop-2-enamide) conjugated to a 1-benzofuran-3-yl group substituted at position 2 with a (4-chlorophenyl)carbonyl unit. The (2E)-configuration indicates a trans arrangement of the enamide double bond, critical for molecular rigidity and target binding . The benzofuran scaffold contributes aromaticity and planar geometry, while the 4-chlorophenyl group enhances lipophilicity and potential π-π stacking interactions with biological targets .
Systematic and Common Names
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IUPAC Name: (2E)-N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-3-phenylprop-2-enamide
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Alternative Designations: No widely accepted trivial name exists due to its specificity, though it may be classified under benzofuranoyl maleimides in chemical databases .
Synthetic Strategies
Core Assembly Techniques
The synthesis of analogous maleimide derivatives typically involves multi-step sequences:
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Benzofuran Precursor Preparation: 1-Benzofuran-3-yl acetamides are synthesized via Horner-Emmons reactions or cyclization of ketones . For example, 3-benzofuranones undergo phosphorane-mediated olefination to yield ethyl (1-benzofuran-3-yl)acetates, which are subsequently amidated .
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Maleimide Formation: Condensation of glyoxilic esters with acetamides generates the maleimide core. Substituents like the 4-chlorophenylcarbonyl group are introduced via Friedel-Crafts acylation or nucleophilic aromatic substitution .
Representative Reaction Scheme:
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Synthesis of 1-Benzofuran-3-yl Acetamide:
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Acylation at Position 2:
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Maleimide Cyclization:
Purification and Characterization
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Chromatography: Silica gel column chromatography (ethyl acetate/hexane) isolates the product .
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Spectroscopy: confirms the (2E)-configuration via coupling constants (), while verifies carbonyl resonances at 165-170 ppm .
Physicochemical Properties
Calculated and Experimental Data
Stability and Reactivity
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Thermal Stability: Benzofuran derivatives exhibit decomposition temperatures >200°C .
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Photoreactivity: The maleimide core may undergo [2+2] cycloaddition under UV light, necessitating storage in amber vials .
Biological Activity and Mechanisms
Anticancer Applications
Maleimide derivatives induce apoptosis in pancreatic cancer cells (IC = 2-10 µM) . The phenylpropenamide moiety may intercalate DNA or inhibit topoisomerases, though direct evidence for this compound is lacking .
Comparative Analysis with Analogues
Structural Analogues and Their Activities
Compound | Modifications | GSK-3β IC | Source |
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ARA014418 | Indole-3-yl maleimide | 104 nM | |
SB-216763 | Benzofuran-3-yl maleimide | 34 nM | |
Target Compound | 4-Chlorophenylcarbonyl substitution | Not reported | — |
Selectivity Profiling
Benzofuran maleimides exhibit >100-fold selectivity for GSK-3β over CDK2 and PKC isoforms . The 4-chlorophenyl group may further reduce off-target binding due to steric hindrance .
Future Directions and Challenges
Research Gaps
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In Vivo Efficacy: No pharmacokinetic or toxicity data exist for this compound.
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Target Identification: Proteomic studies are needed to map interaction partners beyond kinases.
Synthetic Optimization
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